molecular formula C11H13F2N B13275316 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine

Cat. No.: B13275316
M. Wt: 197.22 g/mol
InChI Key: OHDGKMKIFDPZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2N. It is a fluorinated pyrrolidine derivative, which is often used as a building block in organic synthesis and pharmaceutical research. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing fluorine.

Scientific Research Applications

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine
  • 3-Fluoro-5-methylphenylboronic acid
  • 3-Fluoro-5-methylphenylpyrrolidine hydrochloride

Uniqueness

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. Compared to similar compounds, it offers improved binding affinity and selectivity towards molecular targets, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2N/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11/h4-6,14H,2-3,7H2,1H3

InChI Key

OHDGKMKIFDPZND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.